Caprolactone acrylate
Overview
Description
Caprolactone acrylate, also known as Hydroxyethylthis compound (HECLA), is an ester of Acrylic acid and is used as a raw material component in the synthesis of polymers . It is a caprolactone modified version of Hydroxyethyl Acrylate (HEA), by incorporating an average of 2.8 moles of caprolactone per mole of Hydroxyethyl Acrylate (HEA) . It forms homopolymers and copolymers and is a very useful feedstock for chemical syntheses .
Synthesis Analysis
The synthesis of this compound involves a combination of metal-free ring-opening polymerization (ROP) of ε-caprolactone and reversible addition-fragmentation chain transfer (RAFT) polymerization of tert-butylloxycarbonyl (Boc)-alanine/Boc-leucine based acrylate monomers .Molecular Structure Analysis
The molecular formula of this compound is C21,8H36O8,6 . The structure of this compound is related to the Tg of the Placcel® acrylate (FA series) and methacrylate (FM series) oligomers and the moles of caprolactone added per molecule .Chemical Reactions Analysis
This compound readily undergoes addition reactions with a wide variety of organic and inorganic compounds . The primary hydroxyl moiety reacts particularly well with conventional melamine-formaldehyde crosslinking agents and multi-functional isocyanates .Physical and Chemical Properties Analysis
This compound is a clear, colorless to pale yellow liquid with a density at 25 °C of 1.09 g/cm3 and a flash point greater than 120 °C . It has a saponification value of min. 203 mg KOH/g and a hydroxyl value of 163.7 ± 5 mg KOH/g .Scientific Research Applications
Biomedical and Tissue Engineering Applications : Poly (epsilon-caprolactone) (PCL), modified with acrylic acid and collagen, has been used in medical devices and tissue engineering due to its biocompatibility and slow degradation rate. The surface modification improves cell attachment and proliferation, making it ideal for membrane tissue engineering applications (Cheng & Teoh, 2004).
Polymers with Controlled Properties : 4-(acryloyloxy)-e-caprolactone can be polymerized in a controlled way by atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP). This process leads to polyacrylates with caprolactone functionalities, offering controlled molecular weights and narrow polydispersities, useful in biodegradable materials (Mecerreyes et al., 2000).
Nanocomposite Materials : Nanocomposites of chitin whiskers and poly(caprolactone) have been developed, showing enhanced thermal and mechanical properties. The chitin whiskers form a rigid network, providing thermal stabilization of the material, relevant for applications requiring high aspect ratio and mechanical strength (Morin & Dufresne, 2002).
Crosslinkable, Shape-Memory Polyesters : Acrylate-endcapped urethane-based precursors with a poly(D,L-lactide)/poly(ε-caprolactone) backbone have been synthesized. These polymers exhibit excellent shape-memory properties and are biocompatible, suitable for additive manufacturing techniques like digital light processing, which is significant for tissue engineering (Delaey et al., 2023).
Photopolymerization for Medical 3D Printing : Polycaprolactone acrylates have been developed for medical 3D printing and tissue engineering, thanks to their biodegradability. These acrylates can be photopolymerized into a solid structure using visible light, making them applicable for soft tissue engineering (Tzeng et al., 2018).
Semi-Biodegradable Materials : Semi-interpenetrated networks of poly(ethyl acrylate) and poly(ε-caprolactone) show excellent biological performance for fibroblasts and adipose-tissue derived stem cells. This makes them suitable for applications where a permanent supporting skeleton is required after partial degradation, such as cardiac regeneration patches or abdominal wall meshes (Picazo et al., 2015).
Mechanism of Action
The mechanism of action of Caprolactone acrylate involves the formation of homopolymers and copolymers. It can be prepared with acrylic acid and its salts, amides and esters, and with methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, vinyl chloride, vinylidene chloride, styrene, butadiene, unsaturated polyesters and drying oils, etc .
Safety and Hazards
Future Directions
Caprolactone acrylate has been used in various applications such as automotive, coil, plastic and elastomer protective coatings, cementitious coatings, powder coatings, adhesives, UV cure and graphic arts . It offers distinct advantages in UV/EB cured systems including their inherently low viscosities . Future research may focus on harnessing the full potential of this technology in the fashion and textile industry .
Properties
IUPAC Name |
oxepan-2-one;prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFODFPMOHAYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C1CCC(=O)OCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88651-86-9, 210543-78-5 | |
Record name | 2-Oxepanone, homopolymer, 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88651-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, polymer with 2-oxepanone, graft | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210543-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110489-05-9 | |
Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.414 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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